

# Spectroscopic Analysis of Penicillin T: A Technical Guide

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Penicillin T**, chemically known as p-Hydroxybenzylpenicillin, is a member of the extensive penicillin family of β-lactam antibiotics. The structural elucidation and purity assessment of such antibiotic compounds are critical in drug discovery, development, and quality control. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for providing detailed molecular-level information. This technical guide offers a comprehensive overview of the spectroscopic analysis of **Penicillin T**, presenting predicted data, detailed experimental protocols, and workflow visualizations to aid researchers in their analytical endeavors.

### Molecular Structure of Penicillin T

**Penicillin T** consists of the core penam structure, which is a bicyclic system composed of a  $\beta$ -lactam ring fused to a thiazolidine ring. It is distinguished by its side chain, a p-hydroxybenzyl group, attached to the C-6 acylamino position.

Caption: Chemical structure of **Penicillin T**, highlighting the penam core and the phydroxybenzyl side chain.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei. For **Penicillin T**, <sup>1</sup>H and <sup>13</sup>C NMR are crucial for confirming the presence of key functional groups and the overall molecular skeleton.

#### Predicted <sup>1</sup>H NMR Data

Due to the limited availability of experimental spectra for **Penicillin T**, the following table presents predicted <sup>1</sup>H NMR chemical shifts based on the analysis of structurally similar compounds, including the penicillin core and p-hydroxybenzyl derivatives.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
β-lactam H-5	5.5 - 5.6	d	~4
β-lactam H-6	5.4 - 5.5	dd	~4, ~8
Thiazolidine H-3	4.2 - 4.3	S	-
Side Chain -CH <sub>2</sub> -	3.5 - 3.6	S	-
Thiazolidine -CH₃ (syn)	1.6 - 1.7	S	-
Thiazolidine -CH₃ (anti)	1.5 - 1.6	S	-
Aromatic H-2', H-6'	7.1 - 7.2	d	~8
Aromatic H-3', H-5'	6.7 - 6.8	d	~8
Amide -NH-	7.5 - 8.5	d	~8
Phenolic -OH	9.0 - 10.0	s	-
Carboxylic Acid - COOH	11.0 - 13.0	S	-

## Predicted <sup>13</sup>C NMR Data

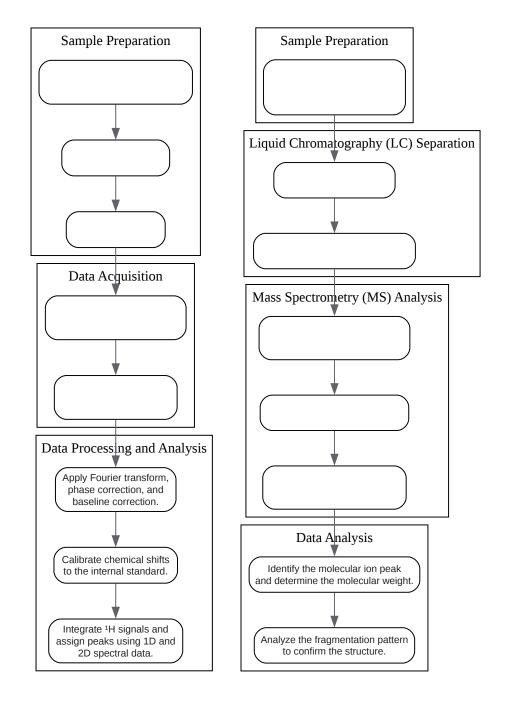
Similarly, the predicted <sup>13</sup>C NMR chemical shifts for **Penicillin T** are tabulated below, based on known values for the penicillin nucleus and substituted aromatic systems.



Carbon Assignment	Predicted Chemical Shift (δ, ppm)	
β-lactam C=O (C-7)	175 - 177	
Side Chain C=O	172 - 174	
Carboxylic Acid C=O (C-2)	170 - 172	
Aromatic C-4' (-OH)	155 - 157	
Aromatic C-1'	127 - 129	
Aromatic C-2', C-6'	130 - 132	
Aromatic C-3', C-5'	115 - 117	
β-lactam C-5	68 - 70	
β-lactam C-6	58 - 60	
Thiazolidine C-2	64 - 66	
Thiazolidine C-3	45 - 47	
Side Chain -CH <sub>2</sub> -	41 - 43	
Thiazolidine -CH₃ (syn)	30 - 32	
Thiazolidine -CH₃ (anti)	26 - 28	

## **Experimental Protocol for NMR Analysis**





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